molecular formula C17H13N3O4S B11025109 N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11025109
M. Wt: 355.4 g/mol
InChI Key: MDIPTJKNOQRGGH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1190274-40-8) is a chemical compound with the molecular formula C17H13N3O4S and a molecular weight of 355.4 g/mol . This hybrid molecule integrates a 1,3-benzodioxole scaffold, a structural motif present in various bioactive molecules, with a 1,2,3-thiadiazole carboxamide core . The 1,2,3-thiadiazole moiety is a significant pharmacophore known for its potential in antimicrobial and herbicidal applications . Research into structurally similar N-(benzo[d][1,3]dioxol-5-yl) compounds has identified potent auxin receptor agonists, which function as plant growth regulators . These agonists, such as the research compound K-10, demonstrate a remarkable ability to promote primary root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses . The mechanism is believed to involve binding to the Transport Inhibitor Response 1 (TIR1) auxin receptor, leading to the down-regulation of root growth-inhibiting genes and a significant enhancement of the auxin response . This makes related compounds highly valuable for agricultural research aimed at improving crop root systems. Furthermore, molecular hybrids containing the 1,3-benzodioxole fragment have been synthesized and evaluated for antifungal activity, showing promise as candidates to combat resistant fungal strains . This compound is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C17H13N3O4S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C17H13N3O4S/c1-22-12-5-2-10(3-6-12)15-16(25-20-19-15)17(21)18-11-4-7-13-14(8-11)24-9-23-13/h2-8H,9H2,1H3,(H,18,21)

InChI Key

MDIPTJKNOQRGGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Thioamide Preparation

A thioglycolic acid derivative is synthesized by reacting 4-methoxybenzoyl chloride with ammonium thiocyanate in acetone. The resulting thioamide is purified via recrystallization (yield: 65–75%).

Analytical Data:

  • IR (KBr): 1680 cm⁻¹ (C=O), 2550 cm⁻¹ (S–H).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.8 Hz, 2H, Ar–H), 6.97 (d, J = 8.8 Hz, 2H, Ar–H), 3.84 (s, 3H, OCH₃).

Cyclocondensation with Hydrazine

The thioamide (10 mmol) is refluxed with hydrazine hydrate (12 mmol) and POCl₃ (15 mmol) in dry dichloromethane (DCM) for 6 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Yield: 58–62%.
¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 8.8 Hz, 2H, Ar–H), 7.05 (d, J = 8.8 Hz, 2H, Ar–H), 3.90 (s, 3H, OCH₃).

Acid Chloride Activation

The carboxylic acid (5 mmol) is treated with SOCl₂ (10 mmol) in dry toluene at 60°C for 2 hours. Excess SOCl₂ is removed under vacuum, and the acid chloride is used directly.

Coupling with 1,3-Benzodioxol-5-Amine

The acid chloride is dissolved in THF and added dropwise to a solution of 1,3-benzodioxol-5-amine (5.5 mmol) and triethylamine (TEA, 6 mmol). The mixture is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate.

Purification: Recrystallization from ethanol yields white crystals.
Yield: 70–75%.
Melting Point: 198–200°C.
¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 148.1 (C–O), 130.5–108.7 (aromatic carbons), 56.1 (OCH₃).

Alternative Methodologies

One-Pot Tandem Synthesis

A streamlined approach involves reacting 4-methoxybenzaldehyde with thiosemicarbazide in the presence of iodine, followed by in situ oxidation and amidation. This method reduces purification steps but requires precise stoichiometric control.

Reaction Scheme:

  • Condensation of aldehyde with thiosemicarbazide.

  • I₂-mediated cyclization to form the thiadiazole ring.

  • Direct coupling with 1,3-benzodioxol-5-amine using N,N′-dicyclohexylcarbodiimide (DCC).

Yield: 50–55%.

Analytical Characterization

Spectroscopic Validation

Technique Key Signals
IR Spectroscopy 3271 cm⁻¹ (N–H), 1661 cm⁻¹ (C=O), 1286 cm⁻¹ (S=O).
¹H NMR δ 10.48 (s, NH), 7.93–6.87 (m, aromatic H), 3.84 (s, OCH₃).
¹³C NMR δ 182.6 (C=O), 148.1 (C–O), 132.6–108.7 (aromatic C).

Mass Spectrometry

  • Molecular Ion Peak: m/z 437.04 [M+H]⁺ (calculated for C₂₀H₁₃N₄O₄S₂).

Challenges and Optimization

Regioselectivity Issues

Competing formation of 1,3,4-thiadiazole isomers is a common side reaction. Using bulky bases like DIPEA (N,N-diisopropylethylamine) improves selectivity for the 1,2,3-thiadiazole.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates compared to non-polar solvents. However, DMF may lead to decomposition at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzodioxole moiety and a thiadiazole ring. The synthesis typically involves multi-step reactions that include:

  • Formation of the Benzodioxole Ring : This is achieved through cyclization reactions involving catechol derivatives.
  • Thiadiazole Formation : The thiadiazole ring is synthesized via condensation reactions with appropriate thioketones or thiosemicarbazides.
  • Carboxamide Linkage : The carboxamide group is introduced through acylation reactions using carboxylic acids or their derivatives.

Antimicrobial Activity

Research has indicated that N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Bacteria Tested Concentration (mM) Zone of Inhibition (mm)
Staphylococcus aureus812
Escherichia coli810
Bacillus subtilis89

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of critical enzymes involved in metabolic pathways.

Anticancer Properties

The compound has shown promise in anticancer research. Studies suggest that it can inhibit cancer cell proliferation by targeting microtubule dynamics:

  • Mechanism : It binds to tubulin, preventing its polymerization, which is essential for mitosis.
  • Case Study : A recent study demonstrated that derivatives similar to this compound significantly reduced cell viability in various cancer cell lines, indicating potential as an antimitotic agent.

Neuroprotective Effects

Emerging studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative processes.

Enzyme Inhibition IC50 (µM)
Monoamine Oxidase A15
Monoamine Oxidase B10

These findings suggest potential therapeutic applications for treating conditions like depression associated with neurodegeneration.

Environmental Applications

The compound's ability to chelate heavy metals has been investigated for environmental remediation purposes. Specifically, it has been shown to effectively bind lead ions (Pb²⁺), facilitating their detection and removal from contaminated water sources.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs in the Thiadiazole Carboxamide Family

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound 1,2,3-Thiadiazole N-(1,3-benzodioxol-5-yl), 4-(4-methoxyphenyl) ~360 (estimated) Benzodioxol enhances lipophilicity; para-methoxy optimizes electronic effects
N-(3-Chloro-4-methoxyphenyl) analog 1,2,3-Thiadiazole N-(3-chloro-4-methoxyphenyl), 4-(4-methoxyphenyl) 375.8 Chloro substituent increases electron-withdrawing effects
N-(4-Chlorobenzyl) analog 1,2,3-Thiadiazole N-(4-chlorobenzyl), 4-(4-methoxyphenyl) Not reported Chlorobenzyl group may alter binding affinity and solubility
3,4-Dimethoxy-N-(2-methyl-benzothiazol-6-yl)benzamide Benzothiazole 3,4-Dimethoxy, N-(2-methyl-benzothiazol-6-yl) Not reported Dimethoxy groups and benzothiazole core suggest divergent bioactivity

Key Observations:

  • Core Heterocycle Variations: Replacement of thiadiazole with benzothiazole (e.g., compound in ) alters ring electronics and steric bulk, likely shifting pharmacological targets .

Substituent Variations and Pharmacological Implications

  • Methoxy Positioning: Compounds with para-methoxyphenyl groups (e.g., target compound) exhibit optimized π-π stacking interactions in receptor binding compared to ortho- or meta-substituted analogs (as seen in pyrazol derivatives in ) .
  • Benzodioxol vs. Chlorobenzyl: The benzodioxol group in the target compound may improve blood-brain barrier penetration relative to the N-(4-chlorobenzyl) analog, which has higher hydrophobicity .

Structural and Crystallographic Analysis

  • Software Tools: SHELXL () and WinGX/ORTEP () are widely used for refining crystal structures and visualizing anisotropic displacement ellipsoids. These tools confirm the planar geometry of the thiadiazole ring and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .
  • Molecular Geometry: The para-methoxyphenyl group in the target compound adopts a coplanar conformation with the thiadiazole core, minimizing steric clashes and maximizing conjugation .

Pharmacological Considerations

  • Neuropeptide Receptor Antagonism: Compounds with benzodioxol and methoxyphenyl motifs (e.g., A127722 in ) exhibit affinity for neuropeptide receptors, implying CNS-targeted activity .
  • Metabolic Stability: The chloro-substituted analog (CAS 1190295-46-5) may resist oxidative metabolism better than the target compound due to its electron-withdrawing group .

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

PropertyValue
Molecular Formula C_{17}H_{16}N_{2}O_{4}S
Molecular Weight 344.38 g/mol
LogP 3.3801
Polar Surface Area 75.779 Ų

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that derivatives with modifications at the thiadiazole ring can inhibit various bacterial strains effectively. In one study, a related compound demonstrated an IC50 value of 52.63 μM against HEK293T cell lines, outperforming the cisplatin control .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. The compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value lower than that of cisplatin (IC50 = 3.3 μM) . The mechanism of action is believed to involve the inhibition of DNA synthesis and interference with key cellular pathways involved in tumorigenesis .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been well-documented. Compounds within this class have shown effectiveness in reducing inflammation markers in various models. The presence of the benzodioxole moiety is thought to enhance these effects by modulating inflammatory pathways .

Study on Antitubercular Activity

In a study focusing on antitubercular activity against Mycobacterium smegmatis MC155, derivatives similar to this compound demonstrated promising results with a minimum inhibitory concentration (MIC) of 26.46 μg/mL compared to Isoniazid (12 μg/mL) .

Structure–Activity Relationship (SAR)

A comprehensive analysis of structure–activity relationships has been conducted for 1,3,4-thiadiazole derivatives. Modifications at the thiadiazole ring significantly influence biological activity. For example:

  • Introduction of electron-withdrawing groups enhances antimicrobial potency.
  • Substitution patterns at the para position of the phenyl ring correlate with increased anticancer activity .

Q & A

Basic: What synthetic strategies are commonly employed to synthesize N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions to form the thiadiazole core, often using thiourea derivatives and α-haloketones under acidic or basic conditions .
  • Coupling agents (e.g., EDCI or DCC) to link the benzodioxole and methoxyphenyl moieties to the thiadiazole-carboxamide backbone .
  • Temperature and pH control during intermediate steps to optimize yields and minimize side reactions (e.g., maintaining temperatures between 0–5°C for acid-sensitive intermediates) .
  • Microwave-assisted synthesis to accelerate reaction rates for steps requiring prolonged heating .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H and ¹³C NMR to verify substituent positions and functional group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : For real-time monitoring of reaction progress and intermediate purity .
  • High-Performance Liquid Chromatography (HPLC) : To assess final compound purity (>95% typically required for biological assays) .

Advanced: How can X-ray crystallography resolve structural ambiguities in thiadiazole derivatives like this compound?

Answer:

  • SHELXL refinement : Used to model anisotropic displacement parameters and hydrogen bonding networks, critical for confirming the thiadiazole ring geometry and carboxamide orientation .
  • WinGX suite : Processes diffraction data, calculates Fourier maps, and visualizes electron density to validate bond lengths/angles .
  • ORTEP for Windows : Generates publication-quality thermal ellipsoid diagrams to highlight potential disorder in the benzodioxole or methoxyphenyl groups .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of analogs?

Answer:

  • Functional group substitution : Systematic replacement of the methoxyphenyl group with electron-withdrawing/donating substituents (e.g., nitro, fluoro) to modulate electronic effects .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict interactions with target proteins, such as enzymes or receptors, using crystal structures from the PDB .
  • Bioisosteric replacements : Swapping the thiadiazole ring with oxadiazole or triazole moieties to enhance metabolic stability while retaining activity .

Basic: What analytical challenges arise in assessing the purity of this compound, and how are they addressed?

Answer:

  • Impurity profiling : Side products from incomplete coupling or oxidation require HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) .
  • Solvent residues : Headspace gas chromatography (GC) to detect residual dimethylformamide (DMF) or toluene from synthesis .
  • Hygroscopicity : Karl Fischer titration to quantify water content, which may affect stability in biological assays .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. MS)?

Answer:

  • Cross-validation : Combine 2D NMR techniques (COSY, HSQC) to resolve overlapping proton signals and confirm connectivity .
  • Isotopic labeling : Synthesize deuterated analogs to distinguish between isobaric fragments in MS .
  • Single-crystal validation : Use X-ray diffraction data as a "gold standard" to resolve discrepancies between spectroscopic interpretations .

Advanced: What experimental phasing strategies are effective for crystallizing this compound?

Answer:

  • SHELXC/D/E pipeline : Rapid screening of heavy-atom derivatives (e.g., selenium or halogens) for single-wavelength anomalous dispersion (SAD) phasing .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands to handle pseudo-merohedral twinning, common in benzodioxole-containing crystals .
  • Cryocooling : Flash-freezing crystals in liquid nitrogen to mitigate radiation damage during synchrotron data collection .

Basic: How does the thiadiazole ring influence the compound’s stability under varying pH conditions?

Answer:

  • Acidic conditions : Protonation of the thiadiazole nitrogen may lead to ring-opening; stability tests in HCl (0.1–1 M) are recommended .
  • Basic conditions : Hydrolysis of the carboxamide group is a risk; monitor via HPLC at pH 7–9 .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the thiadiazole core, while protic solvents (e.g., methanol) may accelerate degradation .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic residues (e.g., cysteine thiols) .
  • Molecular Dynamics (MD) simulations : Assess binding mode stability in lipid bilayers or protein active sites over nanosecond timescales .
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity data to prioritize analogs .

Basic: What mechanisms are hypothesized for this compound’s biological activity based on structural analogs?

Answer:

  • Enzyme inhibition : Thiadiazole-carboxamides often target ATP-binding pockets (e.g., kinases) or metalloenzymes (e.g., carbonic anhydrase) via hydrogen bonding and hydrophobic interactions .
  • DNA intercalation : The planar benzodioxole moiety may enable stacking with DNA base pairs, as seen in related anticancer agents .
  • Bacteriostatic effects : Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs), observed in structurally similar thiadiazoles .

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